molecular formula C14H13BrO B15309392 4-(Bromomethyl)-2-methyl-1-phenoxybenzene

4-(Bromomethyl)-2-methyl-1-phenoxybenzene

Cat. No.: B15309392
M. Wt: 277.16 g/mol
InChI Key: CSNQIYCLGSFDOP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methyl-1-phenoxybenzene is an organic compound that belongs to the class of bromomethylated aromatic compounds It is characterized by the presence of a bromomethyl group attached to a benzene ring, which also contains a phenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-2-phenoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyl-1-phenoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: NBS, benzoyl peroxide, carbon tetrachloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Phenols.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The phenoxy group can undergo reduction to form phenol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-methyl-1-phenoxybenzene is unique due to the presence of both a bromomethyl group and a phenoxy group on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to simpler bromomethylated compounds .

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

4-(bromomethyl)-2-methyl-1-phenoxybenzene

InChI

InChI=1S/C14H13BrO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,10H2,1H3

InChI Key

CSNQIYCLGSFDOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CBr)OC2=CC=CC=C2

Origin of Product

United States

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